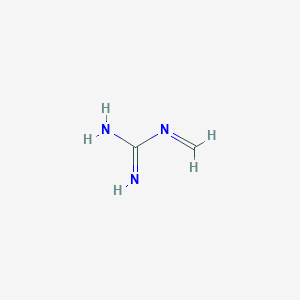
N-Methylideneguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylideneguanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylideneguanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of an amine with N-methylisothiourea under mild conditions . This reaction can be carried out in various solvents, with acetonitrile being one of the most effective . The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher throughput . Additionally, the use of transition metal catalysts can facilitate the guanylation reaction, making the process more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylideneguanidine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted guanidines, amines, and oxo-derivatives . These products have diverse applications in different fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
N-Methylideneguanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives.
Biology: In biological research, it serves as a probe for studying protein interactions and enzyme mechanisms.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-Methylideneguanidine involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity . The guanidine group can also participate in electron transfer reactions, influencing the redox state of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Methylideneguanidine include:
Guanidine: A basic compound with high reactivity and versatility in chemical synthesis.
N-Methylguanidine: Similar in structure but with different reactivity and applications.
N,N’-Disubstituted Guanidines: These compounds have additional substituents that modify their chemical and biological properties.
Uniqueness
This compound is unique due to its specific structural configuration, which allows for distinct reactivity and interaction with molecular targets. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
648880-60-8 |
|---|---|
Molekularformel |
C2H5N3 |
Molekulargewicht |
71.08 g/mol |
IUPAC-Name |
1-methylideneguanidine |
InChI |
InChI=1S/C2H5N3/c1-5-2(3)4/h1H2,(H3,3,4) |
InChI-Schlüssel |
OOHOVWLWYJUPGP-UHFFFAOYSA-N |
Kanonische SMILES |
C=NC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















